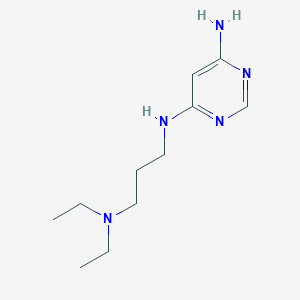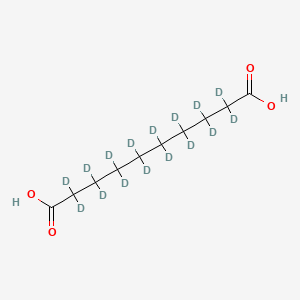
1,10-Decanedioic-D16 acid
Overview
Description
1,10-Decanedioic-D16 Acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecadeuteriodecanedioic acid, is a useful isotopically labelled compound for studying saturated fatty acids . It has a molecular formula of C10H2D16O4 and a molecular weight of 218.35 .
Synthesis Analysis
The synthesis of 1,10-Decanedioic-D16 Acid involves two stages . In the first stage, 1,10-decanedioic acid reacts with d8-isopropanol in the presence of 10% Pt/activated carbon and water-d2 at 120°C for 24 hours. In the second stage, water and sodium hydroxide are added at 70°C for 24 hours .
Molecular Structure Analysis
The molecular structure of 1,10-Decanedioic-D16 Acid is characterized by a chain of 10 carbon atoms with two carboxylic acid groups at the ends . The exact mass of the molecule is 218.22093699 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,10-Decanedioic-D16 Acid include a molecular weight of 218.35, an exact mass of 218.22093699, a topological polar surface area of 74.6, a heavy atom count of 14, and a complexity of 157 . The compound also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .
Scientific Research Applications
Analytical Chemistry: Isotopic Labeling
1,10-Decanedioic-D16 acid: is utilized as an isotopically labeled compound in analytical chemistry. The incorporation of deuterium allows for the tracing of the acid’s pathway in various chemical reactions, providing insights into reaction mechanisms and kinetics. This is particularly useful in the study of metabolic pathways where 1,10-Decanedioic-D16 acid can serve as a stable isotope tracer .
Medicine: Biomarker Research
In medical research, 1,10-Decanedioic-D16 acid is used as a biomarker to understand and monitor physiological and pathological processes. Its stable isotope-labeled form enables accurate quantification in biological samples, aiding in the diagnosis and treatment of diseases .
Materials Science: Polymer Synthesis
The compound finds application in materials science for the synthesis of polymers. 1,10-Decanedioic-D16 acid can be polymerized to create nylons and other polymeric materials. Its labeled form helps in studying the degradation and stability of these materials under various conditions .
Environmental Science: Eco-Friendly Production
Environmental science benefits from 1,10-Decanedioic-D16 acid through the development of eco-friendly production methods. Researchers use it to explore microbial production routes that are more sustainable compared to traditional chemical synthesis, reducing environmental impact .
Biochemistry: Metabolic Studies
In biochemistry, 1,10-Decanedioic-D16 acid is significant for metabolic studies. It assists in understanding the biochemical pathways involved in fatty acid metabolism, especially in the context of saturated fatty acids. The deuterium labeling provides a non-radioactive method to track metabolic changes .
Industrial Processes: Quality Control
Lastly, in industrial processes, 1,10-Decanedioic-D16 acid is used for quality control and process optimization. Its stable isotopic label ensures precise measurements and monitoring of chemical processes, leading to improved efficiency and product quality .
Safety and Hazards
The safety data sheet for 1,10-Decanedioic-D16 Acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of insufficient ventilation, suitable respiratory equipment should be used . It’s also recommended to evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Target of Action
It is a useful isotopically labelled compound for studying saturated fatty acids .
Mode of Action
As an isotopically labelled compound, it is typically used in research to trace the metabolic pathways of the unlabelled compound, 1,10-Decanedioic acid .
Biochemical Pathways
1,10-Decanedioic-D16 acid, also known as sebacic acid, is involved in enzymatic technologies. A biocatalytic cascade method based on the Baeyer–Villiger monooxygenase was developed for sebacic acid production . This process requires co-factor electron carriers, and the high cost of the co-factor limits its progress .
Pharmacokinetics
As an isotopically labelled compound, it is often used in pharmacokinetic studies to understand the adme properties of the unlabelled compound, 1,10-decanedioic acid .
Result of Action
As an isotopically labelled compound, it is typically used in research to trace the metabolic pathways of the unlabelled compound, 1,10-decanedioic acid .
Action Environment
It is known to be stable if stored under recommended conditions .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecadeuteriodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXRPHRNRROMY-SADLKCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Decanedioic-D16 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)

![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)
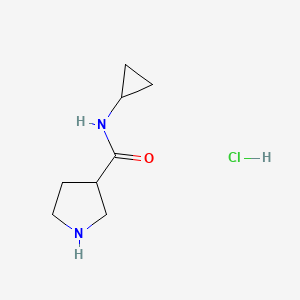
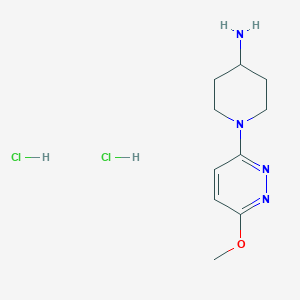


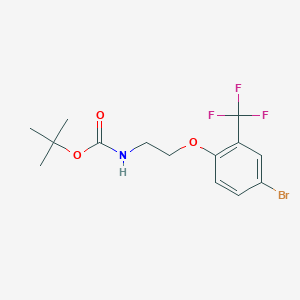
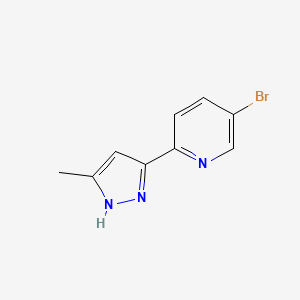

![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)

